N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a bromothiophene, a thiazole, and a pyrrolidinedione . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Scientific Research Applications
Molecular Interaction Studies
- Antagonist Activity in Cannabinoid Receptors : One study examined the molecular interactions of a related compound, highlighting its role as a potent antagonist for the CB1 cannabinoid receptor. This research aids in understanding the conformational preferences and binding interactions within cannabinoid receptors, contributing to the development of therapeutic agents in this domain (Shim et al., 2002).
Pharmacological Applications
- Anticancer Properties : Thiazolide derivatives, closely related to the compound , have been found to induce cell death in colon carcinoma cell lines. This indicates potential therapeutic applications in cancer treatment (Brockmann et al., 2014).
- Antifungal Activity : Some benzamide derivatives, similar in structure, have demonstrated antifungal activities, suggesting their potential use in developing new antifungal agents (Saeed et al., 2008).
Chemical Synthesis and Characterization
- Synthesis and Structural Analysis : Research into similar benzamide derivatives has contributed to advancements in synthetic methodologies and a deeper understanding of molecular structures, which is vital for drug development and other applications in chemical sciences. For example, the synthesis and crystal structure analysis of N-benzothiazol-2-yl-amides (Wang et al., 2008).
Future Directions
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O3S2/c19-14-5-4-13(27-14)12-9-26-18(20-12)21-17(25)10-2-1-3-11(8-10)22-15(23)6-7-16(22)24/h1-5,8-9H,6-7H2,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMXQANMMAQAIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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